

# Cabozantinib's Immunomodulatory Impact on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Cabozantinib**, a multi-kinase inhibitor, has emerged as a significant therapeutic agent in oncology, not only for its direct anti-tumor effects but also for its profound immunomodulatory properties that reshape the tumor microenvironment (TME). This technical guide provides an in-depth analysis of **cabozantinib**'s mechanisms of action, focusing on its impact on key signaling pathways, immune cell populations, and the broader TME. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a comprehensive resource for researchers and drug development professionals. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex interactions modulated by this potent anti-cancer agent.

### Introduction

Cabozantinib is an oral small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), and the TAM (TYRO3, AXL, MER) family of kinases.[1][2] Initially recognized for its anti-angiogenic and anti-proliferative effects, a growing body of evidence highlights its ability to modulate the immune landscape within the TME.[2] By targeting key signaling nodes that govern immunosuppression, cabozantinib can convert a "cold," non-immunoreactive tumor into a "hot," immune-inflamed phenotype, thereby enhancing the efficacy of immunotherapies. This guide delves into the core mechanisms of cabozantinib's immunomodulatory functions.

Check Availability & Pricing

# Core Mechanism of Action: Multi-Targeted Kinase Inhibition

**Cabozantinib**'s immunomodulatory effects are a direct consequence of its ability to inhibit multiple RTKs simultaneously. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.

| Target Kinase | IC50 (nM) | Reference(s) |
|---------------|-----------|--------------|
| VEGFR2        | 0.035     | [3]          |
| MET           | 1.3       | [3]          |
| AXL           | 7         | [3]          |
| RET           | 5.2       | [3]          |
| KIT           | 4.6       | [3]          |
| FLT3          | 11.3      | [3]          |
| TIE2          | 14.3      | [3]          |

# **Impact on the Tumor Microenvironment**

**Cabozantinib** orchestrates a multi-faceted reprogramming of the TME, primarily through the inhibition of VEGFR, MET, and TAM kinase signaling pathways.

## **VEGFR Signaling Inhibition**

Inhibition of VEGFR signaling by **cabozantinib** not only disrupts tumor angiogenesis but also alleviates the immunosuppressive environment fostered by VEGF.





Click to download full resolution via product page

Cabozantinib Inhibition of VEGFR2 Signaling



# **MET Signaling Inhibition**

The HGF/MET signaling pathway is implicated in tumor growth, invasion, and immunosuppression. **Cabozantinib**'s inhibition of MET disrupts these processes.





Click to download full resolution via product page

Cabozantinib Inhibition of MET Signaling



## **TAM Kinase (AXL) Signaling Inhibition**

TAM kinases, particularly AXL, are involved in immune evasion and resistance to therapy. **Cabozantinib**'s inhibition of AXL helps to reverse these effects.



Click to download full resolution via product page

Cabozantinib Inhibition of AXL Signaling

# Immunomodulatory Effects on Immune Cell Populations



**Cabozantinib** treatment leads to significant alterations in the composition and function of various immune cell populations within the TME.

#### **T-Cells**

Cabozantinib promotes an anti-tumor T-cell response by:

- Increasing T-cell Infiltration: By normalizing tumor vasculature, cabozantinib facilitates the infiltration of CD8+ cytotoxic T lymphocytes into the tumor.
- Reducing T-regulatory Cells (Tregs): Cabozantinib has been shown to decrease the frequency of immunosuppressive Tregs in the TME.[4]
- Decreasing T-cell Exhaustion: Cabozantinib can reduce the expression of exhaustion markers such as PD-1, TIM-3, and LAG-3 on T-cells, thereby restoring their effector function.

## **Myeloid-Derived Suppressor Cells (MDSCs)**

**Cabozantinib** significantly reduces the population of MDSCs, a heterogeneous population of immature myeloid cells with potent immunosuppressive activity.[5] This depletion is a key mechanism by which **cabozantinib** relieves immunosuppression in the TME.

## **Dendritic Cells (DCs)**

**Cabozantinib** can directly modulate DC function. Studies have shown that it can promote DC maturation, as evidenced by the upregulation of co-stimulatory molecules like CD80, CD86, and MHC class II.[6][7] This enhances their ability to present tumor antigens and activate T-cells.

## **Macrophages**

**Cabozantinib** can influence macrophage polarization, shifting the balance from pro-tumoral M2 macrophages to anti-tumoral M1 macrophages.[8][9] This is partly achieved through the inhibition of TAM kinases, which are involved in M2 polarization.

# Summary of Quantitative Data on Immune Cell Populations



| Immune Cell Population                         | Effect of<br>Cabozantinib          | Preclinical<br>Model                | Fold/Percent<br>Change                     | Reference(s) |
|------------------------------------------------|------------------------------------|-------------------------------------|--------------------------------------------|--------------|
| CD8+ T-cells                                   | Increase in infiltration           | Murine Colon<br>Cancer              | ~2-fold increase in tumor                  | [10]         |
| Regulatory T-<br>cells (Tregs)                 | Decrease                           | Murine Colon<br>Cancer              | ~50% reduction in spleen                   | [4]          |
| Myeloid-Derived<br>Suppressor Cells<br>(MDSCs) | Decrease                           | 4T1-HER2<br>Murine Breast<br>Cancer | ~20% decrease<br>in TME, ~35% in<br>spleen | [5]          |
| M1 Macrophages<br>(F4/80+ MHCII+)              | Decrease                           | Murine Prostate<br>Cancer           | Significant<br>decrease in<br>tumor        | [8][9]       |
| M2 Macrophages<br>(F4/80+<br>CD206+)           | No significant effect/Decrease     | Murine Prostate<br>Cancer           | No significant change/reduction with IL-4  | [8][9]       |
| Dendritic Cells<br>(CD80, CD86,<br>MHCII)      | Upregulation of maturation markers | In vitro human<br>mo-DCs            | Increased MFI                              | [6][7]       |

# **Impact on Cytokine and Chemokine Profiles**

**Cabozantinib** treatment alters the cytokine and chemokine milieu within the TME, further promoting an anti-tumor immune response.



| Cytokine/Che<br>mokine | Effect of<br>Cabozantinib | Preclinical<br>Model                | Method          | Reference(s) |
|------------------------|---------------------------|-------------------------------------|-----------------|--------------|
| IFN-γ                  | Increase                  | 4T1-HER2<br>Murine Breast<br>Cancer | ELISA           | [5]          |
| IL-6                   | No significant change     | Murine Prostate<br>Cancer           | Multiplex Assay | [11]         |
| CXCL12                 | Increase                  | Murine Prostate<br>Cancer           | ELISA           | [12]         |
| HMGB1                  | Increase                  | Murine Prostate<br>Cancer           | ELISA           | [12]         |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in this guide.

# Flow Cytometry for Immune Cell Analysis in Tumors





Click to download full resolution via product page

#### Flow Cytometry Experimental Workflow

#### Protocol:

- Tumor Dissociation: Excise tumors from mice and mechanically dissociate them into small pieces. Digest the tissue with a cocktail of enzymes (e.g., collagenase D, DNase I) at 37°C for 30-60 minutes.
- Single-Cell Suspension: Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.



- Antibody Staining: Resuspend cells in FACS buffer (PBS with 2% FBS) and block Fc receptors with an anti-CD16/32 antibody. Stain with a cocktail of fluorescently conjugated antibodies against surface markers of interest (e.g., CD45, CD3, CD4, CD8, FoxP3 for T-cells; CD11b, Gr-1 for MDSCs; F4/80, CD206, MHCII for macrophages). For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
- Data Acquisition: Acquire stained cells on a flow cytometer.
- Data Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, and then identify specific immune cell populations based on their marker expression.

# Immunohistochemistry (IHC) for Tumor-Infiltrating Lymphocytes

#### Protocol:

- Tissue Preparation: Fix tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
- Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block nonspecific antibody binding with a blocking serum.
- Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-CD8, anti-FoxP3, anti-F4/80) overnight at 4°C.
- Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate. Visualize with a DAB substrate kit.
- Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.



 Image Analysis: Acquire images using a slide scanner or microscope and quantify the number of positive cells per unit area.

## **Multiplex Cytokine Assay (Luminex)**

#### Protocol:

- Sample Preparation: Collect blood from mice via cardiac puncture and prepare plasma by centrifugation.
- Assay Procedure: Perform the Luminex assay according to the manufacturer's instructions for the specific cytokine panel being used. This typically involves:
  - Incubating the plasma samples with antibody-coupled magnetic beads.
  - Washing the beads to remove unbound proteins.
  - Incubating with a biotinylated detection antibody cocktail.
  - Incubating with streptavidin-phycoerythrin.
  - Resuspending the beads in sheath fluid.
- Data Acquisition and Analysis: Acquire data on a Luminex instrument. Analyze the median fluorescence intensity (MFI) to determine the concentration of each cytokine based on a standard curve.

## Conclusion

Cabozantinib's multi-targeted inhibition of key RTKs involved in angiogenesis, tumor progression, and immunosuppression positions it as a powerful immunomodulatory agent. By alleviating the immunosuppressive TME, promoting the infiltration and activation of effector immune cells, and reducing the abundance of immunosuppressive cell populations, cabozantinib creates a more favorable environment for anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanisms underlying these effects, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for the continued investigation and clinical application of cabozantinib, particularly in combination with immunotherapies, to improve outcomes for cancer patients.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growtharrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immune cell mediated cabozantinib resistance for patients with renal cell carcinoma -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining the Tyrosine Kinase Inhibitor Cabozantinib and the mTORC1/2 Inhibitor Sapanisertib Blocks ERK Pathway Activity and Suppresses Tumor Growth in Renal Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immunogenic Cell Death and Immunomodulatory Effects of Cabozantinib [frontiersin.org]
- 7. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of cabozantinib efficacy by the prostate tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Cabozantinib eradicates advanced murine prostate cancer by activating anti-tumor innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cabozantinib's Immunomodulatory Impact on the Tumor Microenvironment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000823#cabozantinib-s-effect-on-tumor-microenvironment-and-immunomodulation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com